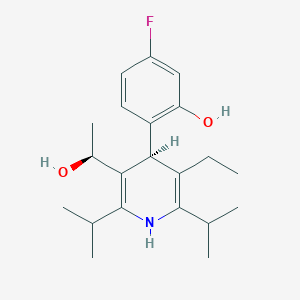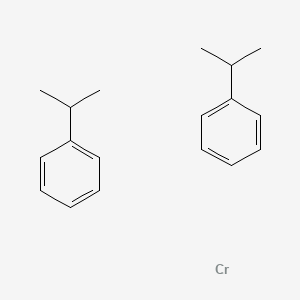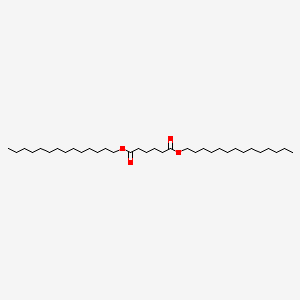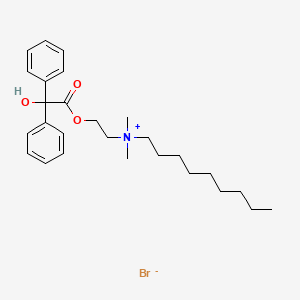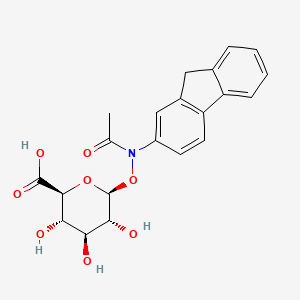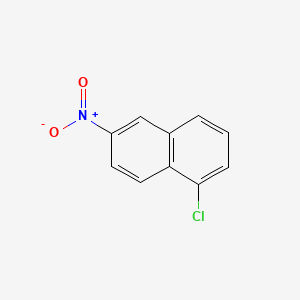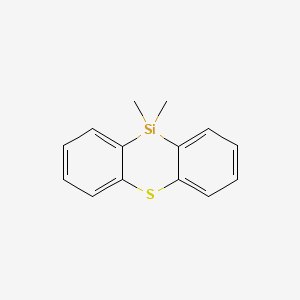
10,10-Dimethylphenothiasilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethylphenothiasilin is a chemical compound with the molecular formula C14H14SSi and a molecular weight of 242.411 . It is a derivative of phenothiasilin, characterized by the presence of a sulfur atom and a silicon atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dimethylphenothiasilin typically involves the reaction of 10H-phenothiasiline with appropriate reagents under controlled conditions. The process may include steps such as halogenation, followed by substitution reactions to introduce the silicon atom into the phenothiasilin framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions: 10,10-Dimethylphenothiasilin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the sulfur and silicon atoms in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as chromium(VI) oxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and silicon-containing compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
10,10-Dimethylphenothiasilin has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
10,10-Dimethylphenothiasilin is compared with other similar compounds, such as phenothiazine and phenothiasilin . While these compounds share structural similarities, this compound is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
Phenothiazine
Phenothiasilin
Other sulfur-containing heterocycles
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
61431-08-1 |
|---|---|
Molecular Formula |
C14H14SSi |
Molecular Weight |
242.41 g/mol |
IUPAC Name |
10,10-dimethylbenzo[b][1,4]benzothiasiline |
InChI |
InChI=1S/C14H14SSi/c1-16(2)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
InChI Key |
COVFYWAIBGUHJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2SC3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



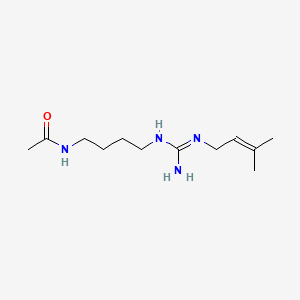
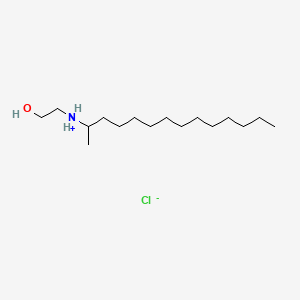
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
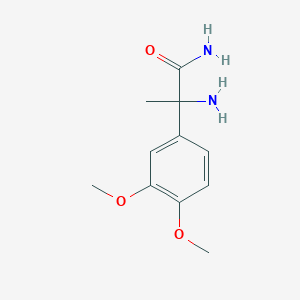
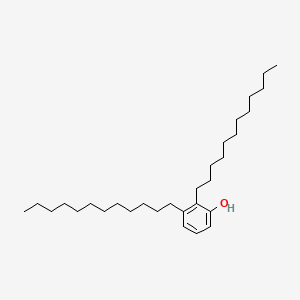
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
